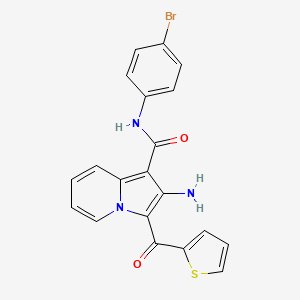

2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O2S/c21-12-6-8-13(9-7-12)23-20(26)16-14-4-1-2-10-24(14)18(17(16)22)19(25)15-5-3-11-27-15/h1-11H,22H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUVKYWSAGCHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the thiophene-2-carbonyl group: This step might involve acylation reactions using thiophene-2-carbonyl chloride.

Attachment of the 4-bromophenyl group: This can be done through substitution reactions using 4-bromoaniline.

Final amide formation: The carboxamide group can be introduced through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Functionalization Reactions

The compound is synthesized via multi-step organic reactions, typically involving cyclization and subsequent functionalization . A common pathway includes:

-

Indolizine Core Formation : Cyclization of pyridine derivatives with α,β-unsaturated carbonyl compounds under basic conditions generates the indolizine backbone.

-

Thiophene-2-carbonyl Introduction : Acylation of the indolizine amino group using thiophene-2-carbonyl chloride or related electrophiles.

-

Carboxamide Functionalization : Coupling of the indolizine carboxylic acid derivative with 4-bromoaniline via amide bond formation (e.g., using EDCI/HOBt).

Amino Group (-NH₂)

The primary amino group at position 2 of the indolizine core participates in nucleophilic reactions:

Thiophene-2-carbonyl Moiety

The thiophene-linked carbonyl group undergoes electrophilic and reduction reactions:

4-Bromophenyl Carboxamide

The bromine substituent on the aryl ring enables cross-coupling reactions:

Hydrolytic Degradation

-

Acidic Hydrolysis (HCl, reflux): Cleaves the carboxamide bond to yield indolizine-1-carboxylic acid and 4-bromoaniline.

-

Basic Hydrolysis (NaOH, 80°C): Forms carboxylate salt, with partial decomposition of the thiophene carbonyl group.

Photodegradation

UV exposure (254 nm) induces radical-mediated decomposition, forming brominated byproducts (e.g., 3-bromothiophene) .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The indolizine core’s electron-rich C3 position undergoes nitration (HNO₃/H₂SO₄) to yield 3-nitroindolizine derivatives.

-

Radical Reactions : The thiophene carbonyl group participates in proton-coupled electron transfer (PCET) processes, enabling C–H functionalization under photochemical conditions .

Scientific Research Applications

Key Synthetic Pathways

- Knoevenagel Condensation : This reaction is frequently employed to form carbon-carbon bonds between indole derivatives and carbonyl compounds.

- Cyclization Reactions : Indolizine structures can be formed through cyclization of appropriate precursors, which may include thiophene derivatives.

Antimicrobial Properties

Research indicates that compounds similar to 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exhibit significant antimicrobial activity. For instance, derivatives with similar structural frameworks have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 μg/mL |

| Compound B | Escherichia coli | 64 μg/mL |

| Compound C | Pseudomonas aeruginosa | 16 μg/mL |

Anticancer Activity

The indolizine scaffold has been studied for its anticancer properties. Preliminary studies suggest that 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Against Various Cell Lines

Anti-inflammatory Applications

Studies have indicated that compounds with similar structures may exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This suggests a potential for developing therapeutic agents targeting inflammatory diseases.

PPAR Agonism

Recent research has explored the role of indolizine derivatives as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds that activate PPARγ have implications for treating metabolic disorders such as diabetes.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated a series of indolizine derivatives, including those structurally related to the target compound, demonstrating potent antibacterial activity against Staphylococcus aureus and E. coli. The findings support the hypothesis that structural modifications can enhance antimicrobial efficacy. -

Case Study on Anticancer Properties :

A comparative analysis of various indolizine derivatives revealed that specific substitutions at the phenyl ring significantly increased cytotoxicity against cancer cell lines. The study emphasized the importance of bromination in enhancing bioactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The indolizine core and the functional groups attached to it could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. In contrast, the 4-nitrobenzoyl group in and introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic environments. The thiophene-2-carbonyl group in the target compound and balances moderate electron withdrawal (via the carbonyl) with sulfur’s polarizability, enabling π-π stacking and hydrogen bonding .

- Halogen vs. The 4-ethylphenyl group in and adds steric bulk, which may hinder binding in sterically constrained biological targets but improve metabolic stability.

Biological Activity

2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, identified by its CAS number 898453-46-8, is a synthetic organic compound belonging to the class of indolizine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indolizine Core : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Thiophene-2-carbonyl Group : This step often employs acylation reactions with thiophene-2-carbonyl chloride.

- Attachment of the 4-bromophenyl Group : This is typically done through substitution reactions using 4-bromoaniline.

- Final Amide Formation : The carboxamide group is introduced via amidation reactions.

Antimicrobial Activity

Research indicates that thiophene derivatives, including those similar to 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

The minimum inhibitory concentrations (MICs) for these compounds have been reported as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Example A | E. coli | 50 |

| Example B | P. aeruginosa | 100 |

| Example C | S. aureus | 50 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Thiophene derivatives are recognized for their ability to inhibit key enzymes involved in cancer metabolism, such as PDK1 and LDHA. For instance, a study reported that certain thiophene-based compounds exhibited IC50 values in the range of 57.10 μg/mL for PDK1 inhibition .

Furthermore, molecular docking studies have indicated a strong binding affinity of these compounds to target proteins involved in tumor progression, suggesting their potential as chemotherapeutic agents .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of thiophene derivatives for their antimicrobial activity against several pathogens. The results indicated that compounds structurally related to 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exhibited notable antibacterial properties, particularly against Gram-positive bacteria .

- Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of thiophene derivatives on colorectal cancer cell lines (LoVo and HCT-116). The study found significant cytotoxicity with IC50 values as low as 60.35 μg/mL for certain derivatives, indicating their potential for further development as anticancer drugs .

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-amino-N-(4-bromophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound involves a multi-step approach, typically starting with the formation of the indolizine core. A validated route includes:

Core Formation : Cyclization of a pyridine derivative (e.g., 4-aminopyridine) with a brominated ketone (e.g., 2,4-dibromoacetophenone) in anhydrous acetone to generate a pyridinium intermediate .

Indolizine Assembly : Reaction of the intermediate with thiophene-2-carbonyl derivatives (e.g., ethyl propiolate) in dry DMF with K₂CO₃ as a base, followed by ice quenching and purification via column chromatography (hexane:ethyl acetate) .

Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl reagent), solvent polarity (DMF for solubility), and reaction time (monitored via TLC). For reproducibility, use controlled anhydrous conditions and inert atmospheres .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Characterization requires a combination of:

- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic signals at δ 7.2–9.5 ppm for indolizine and thiophene groups) and carbonyl carbons (δ 160–190 ppm) .

- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) .

- Mass Spectrometry (ESI-MS) : Molecular ion detection (e.g., m/z 327.2 [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate purity (C, H, N within ±0.3% of theoretical values) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its biological activity?

Methodological Answer:

Structural Modifications :

- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .

- Scaffold Hybridization : Fuse the indolizine core with other heterocycles (e.g., triazoles) to enhance metabolic stability .

Biological Assays :

- In Vitro Screening : Test against kinase panels or bacterial strains (e.g., S. aureus MIC assays) with dose-response curves (IC₅₀/EC₅₀ calculations) .

- Mechanistic Studies : Use fluorescence polarization to measure DNA intercalation or enzyme inhibition kinetics .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Reproducibility Checks :

- Validate purity (>95% via HPLC) and confirm stereochemistry (if applicable) using X-ray crystallography .

- Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

Meta-Analysis :

- Cross-reference data with structurally similar compounds (e.g., 7-amino-3-(4-fluorobenzoyl)indolizine derivatives) to identify trends in substituent effects .

- Use statistical tools (e.g., PCA) to isolate variables (e.g., solvent polarity, cell line variability) causing discrepancies .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina with targets (e.g., EGFR kinase PDB:1M17). Optimize ligand 3D structures (SMILES: Canonical form from ) and assign Gasteiger charges.

MD Simulations :

- Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å) and identify critical residues (e.g., Lys721 in EGFR) .

ADMET Prediction :

- Tools like SwissADME estimate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .

Advanced: What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

Scale-Up Issues :

- Low Yield : Side reactions (e.g., dimerization) in polar aprotic solvents like DMF.

- Purification : Column chromatography inefficiency at >10 g scale.

Solutions :

- Flow Chemistry : Continuous flow reactors minimize batch variability and improve heat transfer (e.g., Omura-Sharma-Swern oxidation adaptation) .

- Alternative Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .

- Automated Crystallization : Use anti-solvent precipitation (water/DCM) for high-purity bulk material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.